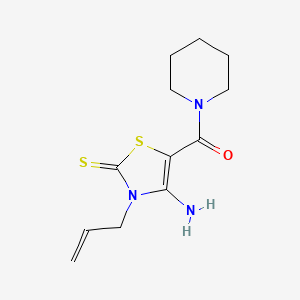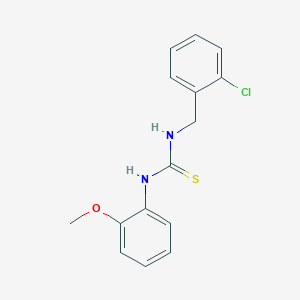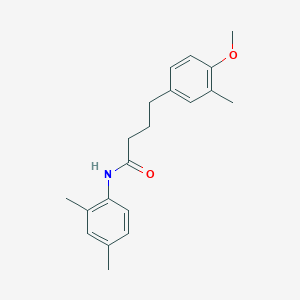![molecular formula C18H21N3O3 B5706637 N'-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5706637.png)
N'-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide, commonly referred to as BPNH, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPNH is a hydrazide derivative of nicotinic acid and has been shown to exhibit promising antitumor and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of BPNH is not fully understood. However, it has been suggested that BPNH exerts its antitumor effects by inducing apoptosis and inhibiting cell proliferation. BPNH also appears to suppress the expression of genes involved in tumor cell invasion and metastasis. The anti-inflammatory effects of BPNH are thought to be mediated through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
BPNH has been shown to exhibit low toxicity and high selectivity towards cancer cells. In addition to its antitumor and anti-inflammatory properties, BPNH has been reported to possess antioxidant and neuroprotective effects. BPNH has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BPNH in lab experiments is its low toxicity and high selectivity towards cancer cells. BPNH is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using BPNH in lab experiments is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There is a growing interest in the potential therapeutic applications of BPNH in cancer and inflammation. Future research could focus on elucidating the mechanism of action of BPNH, optimizing the synthesis method to improve its bioavailability, and exploring its potential applications in other disease areas such as neurodegenerative disorders.
Métodos De Síntesis
BPNH is synthesized through a multi-step process involving the reaction of nicotinic acid with tert-butyl bromoacetate, followed by hydrazinolysis and acylation with 4-tert-butylphenol. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
BPNH has been extensively studied for its potential therapeutic applications in cancer and inflammation. In vitro studies have shown that BPNH inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BPNH has also been shown to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N'-[2-(4-tert-butylphenoxy)acetyl]pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-18(2,3)14-6-8-15(9-7-14)24-12-16(22)20-21-17(23)13-5-4-10-19-11-13/h4-11H,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBBGRVDZVZSGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-tert-butylphenoxy)acetyl]pyridine-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide](/img/structure/B5706572.png)

![4-[(4-methyl-3-nitrophenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide](/img/structure/B5706582.png)

![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5706593.png)


![N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5706622.png)
![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)
![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)
![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)

![3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5706652.png)
